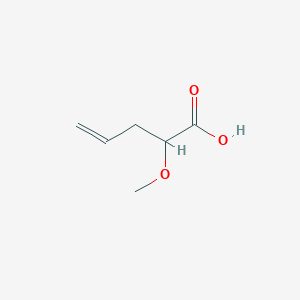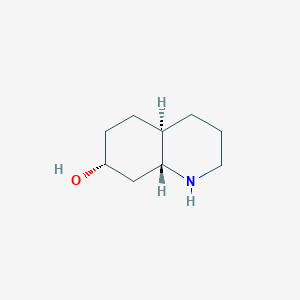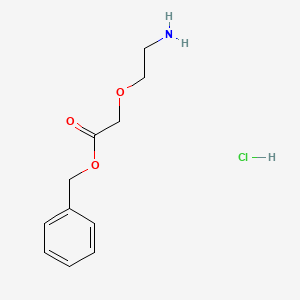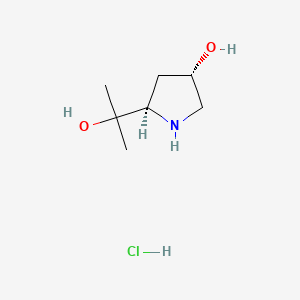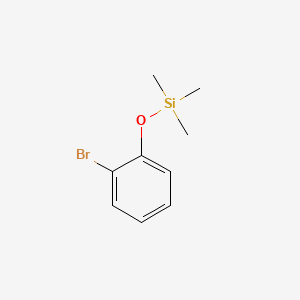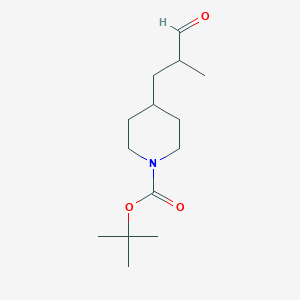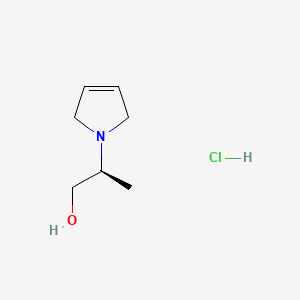
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via reduction reactions, such as the reduction of a ketone or aldehyde precursor.
Resolution of Enantiomers: The (2S) configuration can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Such as halogens or other electrophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine-containing compounds.
Medicine: Potential use in drug development due to its structural similarity to biologically active molecules.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidine-2-carboxylic acid: A derivative with potential biological activity.
Uniqueness
(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
(2S)-2-(2,5-dihydropyrrol-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(6-9)8-4-2-3-5-8;/h2-3,7,9H,4-6H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
HCYWXICBIKDJAQ-FJXQXJEOSA-N |
異性体SMILES |
C[C@@H](CO)N1CC=CC1.Cl |
正規SMILES |
CC(CO)N1CC=CC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
